molecular formula C18H17NO B14590438 3-(4-Methylphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole CAS No. 61191-59-1

3-(4-Methylphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole

Cat. No.: B14590438
CAS No.: 61191-59-1
M. Wt: 263.3 g/mol
InChI Key: FJHPTFLFUOAANJ-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole is a heterocyclic compound that belongs to the oxazole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Robinson–Gabriel synthesis, which involves the dehydration of 2-acylaminoketones, is a classic method for preparing oxazoles . Another method is the Fischer oxazole synthesis, which uses cyanohydrins and aldehydes . Additionally, the Van Leusen reaction with aldehydes and TosMIC is also widely used .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes mentioned above to achieve higher yields and purity. The use of catalysts, such as copper (I) or ruthenium (II), can enhance the efficiency of the cycloaddition reactions required for the synthesis . Microwave-assisted green synthetic pathways have also been explored to make the process more eco-friendly .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce new substituents onto the oxazole ring.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methylphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole is unique due to its fused ring system, which imparts specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

61191-59-1

Molecular Formula

C18H17NO

Molecular Weight

263.3 g/mol

IUPAC Name

3-(4-methylphenyl)-3a,4,5,9b-tetrahydrobenzo[g][1,2]benzoxazole

InChI

InChI=1S/C18H17NO/c1-12-6-8-14(9-7-12)17-16-11-10-13-4-2-3-5-15(13)18(16)20-19-17/h2-9,16,18H,10-11H2,1H3

InChI Key

FJHPTFLFUOAANJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC3C2CCC4=CC=CC=C34

Origin of Product

United States

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